molecular formula C13H21NS B11696891 5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione

5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione

Cat. No.: B11696891
M. Wt: 223.38 g/mol
InChI Key: FIUUQJPMDQRZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione is a chemical compound with the molecular formula C13H21NS It is known for its unique structure, which includes a piperidine ring attached to a cyclohexene ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione typically involves the reaction of 5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one with sulfur or sulfur-containing reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may also interact with various biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one: This compound is structurally similar but lacks the thione group.

    5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-ol: This compound has a hydroxyl group instead of a thione group.

Uniqueness

5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

5,5-dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione

InChI

InChI=1S/C13H21NS/c1-13(2)9-11(8-12(15)10-13)14-6-4-3-5-7-14/h8H,3-7,9-10H2,1-2H3

InChI Key

FIUUQJPMDQRZAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=S)C1)N2CCCCC2)C

Origin of Product

United States

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